molecular formula C32H42N2O2 B560397 Docosahexaenoyl Serotonin

Docosahexaenoyl Serotonin

Cat. No.: B560397
M. Wt: 486.7 g/mol
InChI Key: PRXMZJYZMPHWIP-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosahexaenoyl serotonin is a conjugate of docosahexaenoic acid and serotonin. It is an endogenously formed n-3 fatty acid-serotonin conjugate that has been identified in human intestinal tissue. This compound has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit the release of interleukin-17 and CCL-20 by blood mononuclear cells .

Scientific Research Applications

Docosahexaenoyl serotonin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Docosahexaenoyl Serotonin (DHA-5-HT) primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. They play a crucial role in the immune response.

Mode of Action

DHA-5-HT interacts with its targets by attenuating the IL-23-IL-17 signaling cascade in lipopolysaccharide (LPS)-stimulated macrophages . This interaction results in the down-regulation of LPS-induced genes, particularly those involved in generating a CD4+ Th17 response .

Biochemical Pathways

The primary biochemical pathway affected by DHA-5-HT is the IL-23-IL-17 signaling pathway . This pathway plays a pivotal role in the immune response, particularly in the activation of Th17 cells. DHA-5-HT suppresses the production of several key macrophage-produced mediators, including PGE2, IL-6, IL-1β, and IL-23 .

Pharmacokinetics

It’s known that the levels of dha-5-ht in intestinal tissues are markedly influenced by the intake of n-3 polyunsaturated fatty acids (pufas) .

Result of Action

The action of DHA-5-HT leads to potent anti-inflammatory properties . It significantly suppresses the production of several key macrophage-produced mediators, inhibits the ability of RAW264.7 cells to migrate, and downregulates chemokines like MCP-1, CCL-20, and the gene expression of CCL-22 and several metalloproteinases .

Action Environment

The specific formation of DHA-5-HT in the gut suggests that the gut environment plays a significant role in its action . The presence of n-3 PUFAs in the diet can influence the levels of DHA-5-HT in the body

Biochemical Analysis

Biochemical Properties

Docosahexaenoyl Serotonin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of IL-17 . The nature of these interactions contributes to its anti-inflammatory properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the IL-23-IL-17 signaling cascade in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It down-regulates LPS-induced genes, particularly those involved in generating a CD4+ Th17 response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosahexaenoyl serotonin typically involves the conjugation of docosahexaenoic acid with serotonin. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the conjugation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoyl serotonin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

  • Palmitoyl serotonin
  • Stearoyl serotonin
  • Oleoyl serotonin
  • Arachidonoyl serotonin
  • Eicosapentaenoyl serotonin

Comparison: Docosahexaenoyl serotonin is unique among these compounds due to its potent anti-inflammatory properties and its ability to inhibit specific cytokines and chemokines. While other similar compounds also exhibit biological activity, this compound has been shown to be the most effective in attenuating the interleukin-23-interleukin-17 signaling pathway .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXMZJYZMPHWIP-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the anti-inflammatory properties of Docosahexaenoyl Serotonin?

A1: this compound (DHA-5-HT) has demonstrated potent anti-inflammatory effects in several studies. Research suggests that DHA-5-HT significantly inhibits the production of IL-17 and CCL-20, key mediators involved in the inflammatory response, particularly in the context of Th17 cell activity [, ]. While the exact mechanisms are still being investigated, studies point towards DHA-5-HT potentially attenuating the IL-23-IL-17 signaling pathway in macrophages [].

Q2: How does this compound compare to other N-acyl serotonins in terms of its anti-inflammatory activity?

A2: Interestingly, DHA-5-HT emerges as the most potent inhibitor of IL-17 and CCL-20 release from blood mononuclear cells when compared to a series of other N-acyl serotonins []. These include conjugates of serotonin with palmitic acid, stearic acid, oleic acid, arachidonic acid, and eicosapentaenoic acid. This suggests a unique structure-activity relationship for DHA-5-HT, potentially linked to the presence of the docosahexaenoic acid moiety.

Q3: What is the significance of finding this compound in human intestinal tissue?

A3: The identification of DHA-5-HT and other N-acyl serotonins in human intestinal tissue [] is significant because it suggests a potential role for these compounds in regulating intestinal inflammation. Given the established link between chronic inflammation and inflammatory bowel diseases, understanding the functions of DHA-5-HT within this context could lead to new therapeutic avenues.

Q4: How does dietary intake of omega-3 fatty acids, particularly DHA, influence this compound levels?

A4: While research is ongoing, one study [] observed that a targeted energy-restricted diet enriched with monounsaturated and polyunsaturated fatty acids, including DHA, led to a significant increase in postprandial (after meal) levels of DHA-5-HT and its metabolite, Docosahexaenoyl Glycine (DHAGly). This finding implies a potential link between dietary omega-3 intake and the endogenous production of DHA-5-HT, which could have implications for managing inflammatory conditions.

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